molecular formula C8H6N4Se2 B14903823 Dipyrimidin-2-yl diselenide

Dipyrimidin-2-yl diselenide

Cat. No.: B14903823
M. Wt: 316.1 g/mol
InChI Key: ZYMFWGFBRCGTGK-UHFFFAOYSA-N
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Description

Organoselenium compounds, particularly diselenides, have garnered significant attention due to their diverse biological and material applications. Diselenides (R–Se–Se–R) are characterized by their redox-active selenium-selenium bonds, which enable unique reactivity in biological and synthetic systems. Similarly, ebselen (a benzisoselenazolone derivative) and its diselenide analogs inhibit viral proteases, such as SARS-CoV-2 PLpro, highlighting their therapeutic versatility .

This article compares dipyrimidin-2-yl diselenide’s structural and functional analogs, emphasizing structure-activity relationships (SARs), biomedical efficacy, and material properties.

Properties

Molecular Formula

C8H6N4Se2

Molecular Weight

316.1 g/mol

IUPAC Name

2-(pyrimidin-2-yldiselanyl)pyrimidine

InChI

InChI=1S/C8H6N4Se2/c1-3-9-7(10-4-1)13-14-8-11-5-2-6-12-8/h1-6H

InChI Key

ZYMFWGFBRCGTGK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)[Se][Se]C2=NC=CC=N2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Dipyrimidin-2-yl diselenide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of selenium, which is more nucleophilic than sulfur .

Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrogen peroxide, hypochlorous acid, and singlet oxygen. These reagents facilitate oxidation reactions, leading to the formation of seleninic acid as a major product .

Major Products Formed: The major products formed from the oxidation of this compound include seleninic acid and other selenium-containing compounds.

Comparison with Similar Compounds

Key Insights :

  • Substituent Effects : Hydrophobic groups (e.g., halogenated phenyl rings) enhance binding to PLpro’s hydrophobic pockets, while polar groups (OH, OCH₃) improve solubility and activity .
  • Diselenide vs. Selenazolone : Ebselen’s cyclic selenazolone structure confers higher enzymatic inhibition than linear diselenides, but diselenide orthologs retain comparable potency .

Antioxidant and Anticancer Properties

Diselenides vary widely in antioxidant and anticancer mechanisms:

Compound GPx-like Activity Anticancer Mechanism Reference
Diphenyl diselenide High Induces ROS-mediated apoptosis
Compound 3j (ACAT derivative) Superior to ebselen Enhances H₂O₂ decomposition (55–225 μM)
Bis-hydroxyphenyl diselenides Moderate Anti-inflammatory (COX-2 inhibition)
B1 (diselenide-containing) Low Apoptosis via ROS in leukemia cells

Contradictions: Some diselenides (e.g., ACAT derivatives) lack antioxidant activity due to bulky substituents hindering selenol formation, underscoring the role of substituent flexibility .

Toxicity and Biodistribution

  • Diphenyl diselenide nanocapsules exhibit hemocompatibility and selective glioma targeting .
  • Mercury-conjugated diselenides increase tissue-wide selenium deposition, suggesting altered excretion pathways .

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